molecular formula C18H13NO2 B2520228 (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one CAS No. 315681-45-9

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one

Cat. No.: B2520228
CAS No.: 315681-45-9
M. Wt: 275.307
InChI Key: STEKRMLPVTWKTN-FMIVXFBMSA-N
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Description

Chemical Identification and Structural Characterization

IUPAC Nomenclature and Systematic Chemical Nomenclature

The compound (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one is systematically named based on its core α,β-unsaturated ketone structure. The parent chain is prop-2-en-1-one, with substituents at positions 1 and 3. At position 1, the 4-hydroxyphenyl group is attached, while the quinolin-2-yl moiety occupies position 3. The (2E) designation specifies the trans configuration of the double bond between carbons 2 and 3, ensuring the hydroxyl group and quinoline substituent are on opposite sides of the plane.

The IUPAC name reflects the priority of functional groups, where the ketone group has higher priority than the aromatic systems. The quinolin-2-yl group is prioritized over the 4-hydroxyphenyl group due to the presence of nitrogen in the quinoline ring, which increases the substituent’s seniority in nomenclature.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The nuclear magnetic resonance (NMR) spectrum of (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one provides critical insights into its electronic environment and molecular structure. Key signals include:

Table 1: Representative NMR Data (¹H and ¹³C)

Proton/Carbon Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Hα (C=O adjacent) 8.6–8.8 d (J = 15–16 Hz) 1H α-Position of α,β-unsaturated ketone
Hβ (C=C adjacent) 7.8–8.2 d (J = 15–16 Hz) 1H β-Position of α,β-unsaturated ketone
Aromatic protons (quinoline) 7.2–8.6 m 4H Quinoline ring protons
Aromatic protons (4-hydroxyphenyl) 6.8–7.0 d (J = 8 Hz) 2H Ortho to hydroxyl group
Aromatic protons (4-hydroxyphenyl) 6.4–6.6 d (J = 8 Hz) 2H Meta to hydroxyl group
OH (phenolic) 5.0–5.5 (DMSO-d₆) s 1H Hydroxyl proton

The phenolic hydroxyl proton typically appears as a broad singlet in deuterated dimethyl sulfoxide (DMSO-d₆) due to exchange broadening. The α,β-unsaturated protons exhibit coupling constants characteristic of trans alkenes, confirming the E-configuration.

¹³C NMR Data Highlights :

  • C=O : δ 190–195 ppm
  • C=C (α,β-unsaturated) : δ 120–130 ppm
  • Quinoline carbons : δ 120–150 ppm (aromatic)
  • 4-Hydroxyphenyl carbons : δ 110–160 ppm (aromatic).
Infrared (IR) Spectroscopy and Functional Group Identification

Infrared spectroscopy confirms the presence of key functional groups:

Table 2: IR Absorption Bands

Wavenumber (cm⁻¹) Assignment
~3300 (broad) O–H stretch (phenolic hydroxyl)
~1660–1680 C=O stretch (conjugated ketone)
~1600–1550 C=C stretch (α,β-unsaturated ketone)
~1500–1450 C=N stretch (quinoline ring)
~1200–1100 C–O stretch (aromatic ether)

The strong absorption at ~1660–1680 cm⁻¹ corresponds to the carbonyl group, while the broad peak at ~3300 cm⁻¹ confirms the phenolic hydroxyl group. The conjugated C=C and C=N stretches align with the extended π-system of the chalcone and quinoline moieties.

X-ray Crystallography and Molecular Conformation Analysis

Single-crystal X-ray diffraction provides definitive structural confirmation, including bond lengths, angles, and molecular packing. For structurally related quinoline-chalcone hybrids, key observations include:

Table 3: X-ray Crystallographic Data (Hypothetical)

Parameter Value Significance
C=O bond length ~1.20 Å Typical for conjugated ketones
C=C bond length ~1.35 Å Reflects partial double-bond character due to conjugation
Dihedral angle (C1–C2–C3–C4) ~180° Confirms planarity of the α,β-unsaturated ketone system
Dihedral angle (quinoline vs. 4-hydroxyphenyl) ~45–60° Indicates non-coplanar arrangement, minimizing steric strain

Molecular packing is dominated by π–π interactions between quinoline and aromatic rings, as well as hydrogen bonding involving the phenolic hydroxyl group. The trans configuration of the double bond is preserved, as observed in analogous compounds.

Properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-quinolin-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c20-16-10-6-14(7-11-16)18(21)12-9-15-8-5-13-3-1-2-4-17(13)19-15/h1-12,20H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEKRMLPVTWKTN-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-hydroxybenzaldehyde and 2-acetylquinoline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Products may include quinolinyl ketones or carboxylic acids.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: Products would depend on the substituent introduced, such as ethers or esters.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chalcone derivatives. For instance, a study demonstrated that certain quinoline-based compounds exhibited significant antiproliferative effects against various cancer cell lines, including HCT-116 and MCF-7. The synthesized compounds showed IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent activity against these cell lines .

Antimicrobial and Antifungal Activity

Chalcones have also been evaluated for their antimicrobial properties. Research indicated that (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one derivatives displayed promising antifungal activity against multiple strains. The structure-activity relationship (SAR) studies revealed that modifications in the chemical structure could enhance antifungal efficacy, making these compounds valuable in developing new antifungal agents .

Photosynthesis Inhibition

The compound has been tested for its ability to inhibit photosynthetic processes. A study involving spinach chloroplasts demonstrated that certain chalcone derivatives could inhibit photosynthetic electron transport, suggesting potential applications in agricultural biotechnology for controlling plant growth or combating pests .

Structure-Activity Relationship (SAR)

The effectiveness of (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one is closely related to its structural features. The presence of the hydroxy and quinoline moieties contributes significantly to its biological activities. SAR studies have shown that variations in substituents on the phenolic and quinoline rings can lead to enhanced biological activity, making it a focus for further synthetic modification .

Case Study 1: Anticancer Screening

In a comprehensive screening of synthesized quinoline derivatives, researchers found that specific modifications led to increased cytotoxicity against cancer cell lines. Compounds with electron-donating groups on the phenolic ring showed enhanced activity, suggesting that optimizing electronic properties can improve therapeutic efficacy .

Case Study 2: Antifungal Efficacy

A series of chalcone derivatives were evaluated against eight fungal strains using broth microdilution methods. The results indicated that specific structural modifications resulted in compounds with superior antifungal properties compared to standard treatments. This highlights the potential for these compounds in developing new antifungal therapies .

Mechanism of Action

The mechanism of action of (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: May inhibit specific enzymes involved in disease processes.

    Signal Transduction: Could modulate signaling pathways that regulate cell growth and survival.

    Gene Expression: Might influence the expression of genes related to inflammation and cancer.

Comparison with Similar Compounds

Key Observations:

Quinoline Substitution: The target compound’s quinolin-2-yl group differentiates it from analogs like licorice chalcone A (29f), which has a methoxy-substituted phenyl group. Quinoline-containing derivatives (e.g., ) often exhibit enhanced antiparasitic and anticancer activities due to improved target binding . Compound 29f demonstrated superior activity against Leishmania panamensis and Trypanosoma cruzi compared to standard drugs (meglumine antimoniate and benznidazole), highlighting the role of hydrophobic substituents (e.g., dimethylprop-2-enyl) in boosting efficacy .

Substituent Effects :

  • Methoxy and hydroxyl groups (e.g., 3k in ) enhance solubility and hydrogen-bonding capacity, critical for acetylcholinesterase (AChE) inhibition. However, excessive methoxy substitution may increase toxicity, as seen in licorice chalcone derivatives .
  • Chlorine or fluorine substituents (e.g., ) improve metabolic stability and lipophilicity, favoring blood-brain barrier penetration in neurological targets .

Toxicity Considerations: Quinoline derivatives like 29d and 30b () showed toxicity to mammalian U-937 cells, suggesting a narrow therapeutic window. The target compound’s 4-hydroxyphenyl group may mitigate cytotoxicity compared to methoxy-rich analogs .

Pharmacological Potential and Challenges

  • Antiparasitic Activity: Quinoline-chalcone hybrids (e.g., ) outperform non-quinoline analogs in antiparasitic screens, likely due to dual binding modes (quinoline intercalation and chalcone enzyme inhibition) .
  • Anticancer Applications: Derivatives with 2,4-dimethylquinoline () show promise, but activity depends on substitution patterns.

Biological Activity

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one, also known as a chalcone derivative, has garnered significant attention in recent years for its diverse biological activities. This compound, with the molecular formula C18H13NO2C_{18}H_{13}NO_2 and a molecular weight of 275.3 g/mol, exhibits various pharmacological properties that make it a candidate for therapeutic applications.

Chemical Structure and Properties

PropertyValue
Common Name(2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one
CAS Number315681-45-9
Molecular FormulaC18H13NO2C_{18}H_{13}NO_2
Molecular Weight275.3 g/mol

Chalcones, including (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one, exhibit their biological effects through multiple mechanisms:

  • Anticancer Activity :
    • Chalcones have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. They modulate critical signaling pathways such as STAT3 and NF-kB, which are implicated in tumorigenesis and cancer progression .
    • Specific studies have reported that derivatives with hydroxyl groups enhance anticancer activity by interacting with cellular targets involved in proliferation and apoptosis .
  • Antimicrobial Properties :
    • Some studies suggest that quinoline-chalcone derivatives possess antimicrobial activity against various pathogens, indicating potential use in treating infections .
  • Anti-inflammatory Effects :
    • The compound can also inhibit inflammatory responses, contributing to its potential in treating inflammatory diseases .

Case Studies and Research Findings

Several research studies have explored the biological activity of (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one:

  • Anticancer Studies : A study demonstrated that this chalcone derivative effectively inhibited the growth of human tumor cell lines such as HeLa and HCT116, with IC50 values indicating potent antiproliferative effects .
  • Mechanistic Insights : Research has indicated that the presence of specific functional groups on chalcones enhances their interaction with molecular targets, leading to improved anticancer efficacy. For example, compounds with methoxy substitutions exhibited increased lipophilicity, which is crucial for bioavailability and overcoming drug resistance .

Biological Activity Summary Table

Activity TypeObservationsReferences
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialEffective against various pathogens
Anti-inflammatoryInhibits inflammatory pathways

Q & A

Q. What are the common synthetic routes for (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation between a ketone and an aldehyde under acidic or basic conditions. For example:

  • Step 1 : React 4-hydroxyacetophenone with quinoline-2-carbaldehyde in ethanol.
  • Step 2 : Catalyze the reaction with NaOH or HCl to promote enolate formation.
  • Step 3 : Purify the product via recrystallization or column chromatography. Key parameters include solvent choice (e.g., ethanol, DMSO), temperature (60–80°C), and catalyst (thionyl chloride or piperidine) to optimize yield (70–85%) .

Q. What spectroscopic techniques are used to characterize this compound?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl carbons at δ 190–200 ppm) .
  • IR spectroscopy : Detect functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, O–H stretch at ~3200 cm1^{-1}) .
  • X-ray crystallography : Resolve molecular geometry and confirm the (2E)-configuration .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

The crystal lattice is stabilized by intra- and intermolecular hydrogen bonds :

  • O–H···N/O interactions : The 4-hydroxyphenyl group forms hydrogen bonds with quinoline nitrogen or carbonyl oxygen (e.g., O–H···N, 2.11–2.28 Å) .
  • C–H···π interactions : Aromatic stacking between quinoline rings enhances stability (distance: 3.5–3.8 Å) . These interactions dictate solubility, melting point, and reactivity in solid-state reactions.

Q. How can researchers resolve contradictions in reported bioactivity data for quinoline chalcones?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) arise from:

  • Structural variations : Substituents on the quinoline or phenyl rings modulate target specificity. Compare derivatives with halogen, methyl, or methoxy groups .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation time, concentration) to minimize variability.
  • Mechanistic studies : Use molecular docking to validate interactions with enzymes (e.g., topoisomerase II, kinases) and correlate with experimental IC50_{50} values .

Methodological Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) for yield improvement .
  • Data Validation : Cross-reference crystallographic data with Cambridge Structural Database (CSD) entries to confirm bond lengths/angles .

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